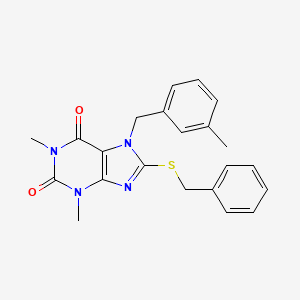

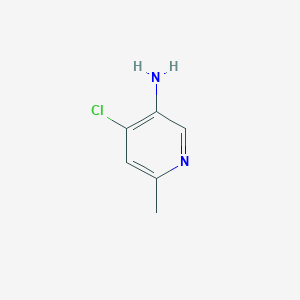

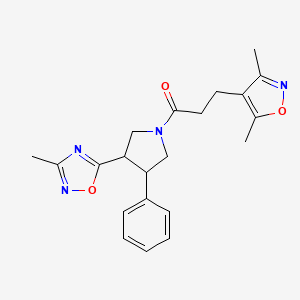

![molecular formula C14H20N2O3S B2512682 5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane CAS No. 1556097-47-2](/img/structure/B2512682.png)

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that contains a diazaspiro ring system. The compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Aplicaciones Científicas De Investigación

Cycloaddition Reactions

5-Oxa-2,6-diazaspiro[3.4]octane derivatives are obtained through stereospecific [3+2] 1,3-cycloaddition reactions. For instance, Chiaroni et al. (2000) describe the synthesis of such compounds using 3-methylene azetidin-2-ones and nitrones, resulting in different conformations of the isoxazolidine rings (Chiaroni et al., 2000).

Synthesis and Structure Studies

Kuroyan et al. (1991) studied the synthesis and structure of related compounds such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, revealing insights into the reaction processes and product structures (Kuroyan et al., 1991).

Alkylation Processes

Research by Brabander and Wright (1965) focused on the alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, which led to the development of two synthetic methods producing different isomers (Brabander & Wright, 1965).

Reduction Reactions

Stepakov et al. (2009) worked on the selective reduction of ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates, an important step in understanding the chemical behavior and potential applications of such compounds (Stepakov et al., 2009).

Spirocyclic Compounds in Drug Discovery

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery, demonstrating the pharmaceutical potential of these compounds (Li, Rogers-Evans, & Carreira, 2013).

Inhibition Properties

Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, including 5,7-dioxaspiro[2.5]octanes, for mild steel protection in HCl, an application in materials science and corrosion inhibition (Chafiq et al., 2020).

Malaria Treatment

A novel diazaspiro[3.4]octane series was identified by Le Manach et al. (2021) as active against multiple stages of the human malaria parasite Plasmodium falciparum, highlighting its potential in antimalarial drug development (Le Manach et al., 2021).

Propiedades

IUPAC Name |

5-ethyl-8-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-15-8-9-16(14(15)10-19-11-14)20(17,18)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFPKJMNUPFIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C12COC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

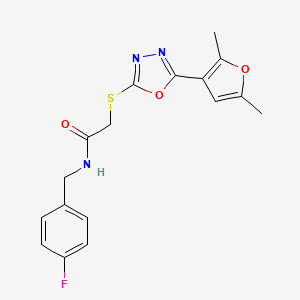

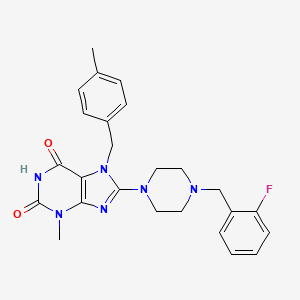

![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)

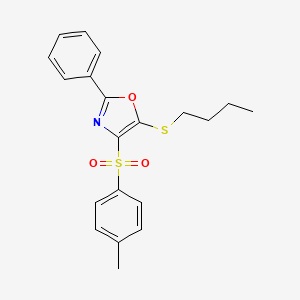

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)

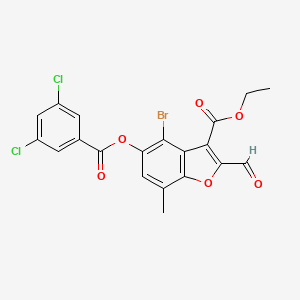

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)